1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C16H21ClN4O5S and its molecular weight is 416.88. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves multiple steps. Initially, 5-Chloropyrimidine undergoes an etherification reaction with 3-hydroxypiperidine to form 5-Chloropyrimidin-2-yloxy-3-piperidine. This intermediate product reacts with ethylsulfonyl chloride under basic conditions to yield the sulfonylated compound. Finally, this compound reacts with ethylmalonyl chloride in the presence of a base to form the desired piperidine-2,6-dione structure.
Industrial Production Methods: While the exact industrial methods may vary, they typically follow the lab-scale synthetic routes with optimizations for scalability, cost, and efficiency. Techniques such as continuous flow synthesis and batch processing are commonly utilized to maximize yield and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo a variety of reactions including:
Oxidation: Reactions involving oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: Reactions with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, where groups in the molecule are replaced by other atoms or molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as thionyl chloride or phosphoryl chloride.
Major Products:
Oxidation Products: Sulfoxides or sulfones depending on the oxidation conditions.
Reduction Products: Piperidine derivatives with reduced chloropyrimidine group.
Substitution Products: Varied functionalized piperidine diones depending on the substituent introduced.
4. Scientific Research Applications: this compound is utilized in multiple fields of research:
Chemistry: As a reagent for synthesizing more complex molecules.
Biology: As a potential molecular probe in biochemical studies.
Medicine: Investigated for potential therapeutic uses due to its unique molecular structure.
5. Mechanism of Action: The compound's mechanism of action is multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Through binding to molecular targets, it can modulate biochemical pathways, leading to desired therapeutic effects. For instance, its interaction with enzymes in the pyrimidine biosynthesis pathway can alter cellular functions.
6. Comparison with Similar Compounds: Compared to other piperidine diones, this compound stands out due to its unique 5-Chloropyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. Similar compounds may include:
Piperidine-2,6-dione derivatives without the chloropyrimidinyl group.
Sulfonylated piperidines with different substituents on the nitrogen atoms.
Pyrimidinyl-substituted piperidines lacking the sulfonyl group.
Each of these similar compounds may exhibit different reactivity profiles and biological activities, highlighting the uniqueness of the 5-Chloropyrimidin-2-yloxy moiety in our compound of interest.
Properties
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O5S/c17-12-9-18-16(19-10-12)26-13-3-2-6-20(11-13)27(24,25)8-7-21-14(22)4-1-5-15(21)23/h9-10,13H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDEVZYWVGUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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